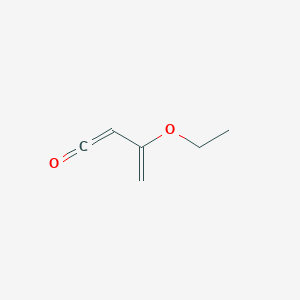![molecular formula C20H13NO5 B14257465 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 185028-88-0](/img/structure/B14257465.png)
2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that belongs to the class of naphthopyran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, featuring a naphthopyran core with methoxy and nitro substituents, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-nitrobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, followed by cyclization to form the naphthopyran ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated naphthopyran derivatives.
Scientific Research Applications
2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.
Comparison with Similar Compounds
- 2-(3-Methoxy-4-nitrophenyl)-4H-pyran-4-one
- 2-(3-Methoxy-4-nitrophenyl)-4H-chromen-4-one
Comparison: Compared to its analogs, 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one exhibits unique properties due to the presence of the naphthopyran core. This structure imparts greater stability and distinct electronic properties, making it more suitable for applications in material science and medicinal chemistry. The presence of both methoxy and nitro groups further enhances its reactivity and potential biological activities.
Properties
CAS No. |
185028-88-0 |
|---|---|
Molecular Formula |
C20H13NO5 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C20H13NO5/c1-25-19-10-13(7-9-16(19)21(23)24)18-11-17(22)15-8-6-12-4-2-3-5-14(12)20(15)26-18/h2-11H,1H3 |
InChI Key |
JLBDLVTUCRLXOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
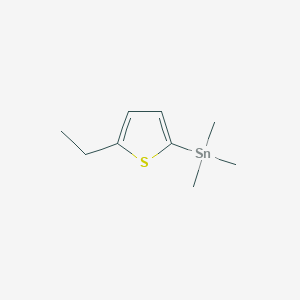
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
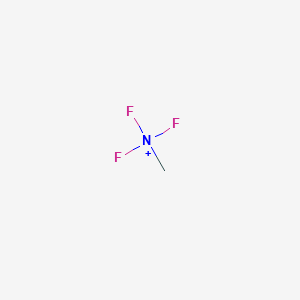
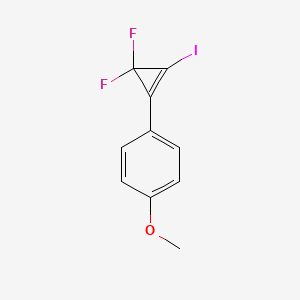
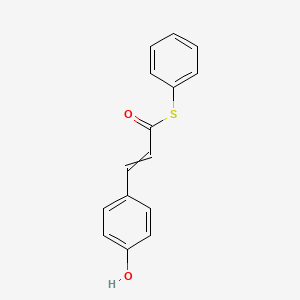
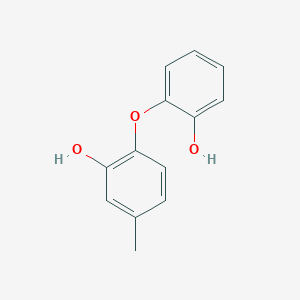
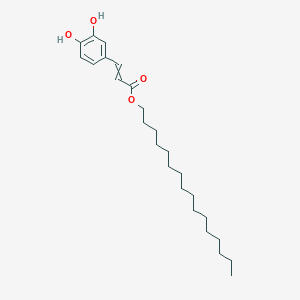
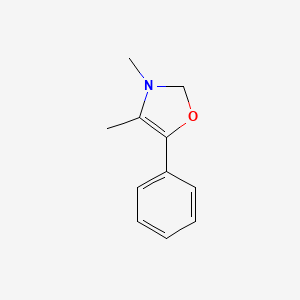
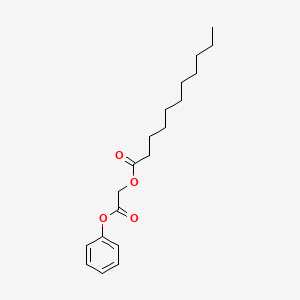
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)
